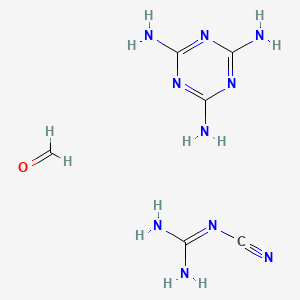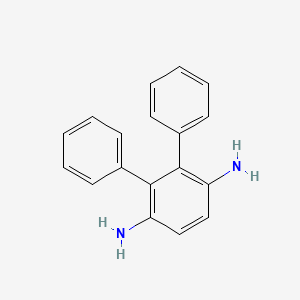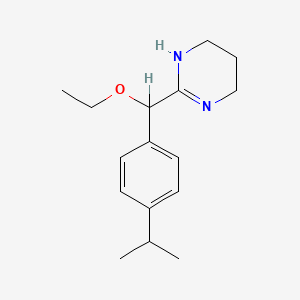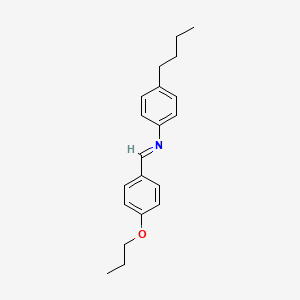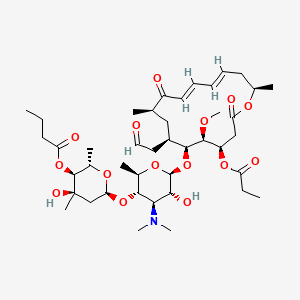
Midecamycin A4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midecamycin A4 is a naturally occurring 16-membered macrolide antibiotic. It is synthesized from the bacterium Streptomyces mycarofaciens. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. It is used to treat various infections, including those in the respiratory tract, skin, and soft tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Midecamycin A4 is typically produced through fermentation using Streptomyces mycarofaciens. The fermentation broth is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized, and the crystals are dried to obtain high-purity midecamycin .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to ensure high purity. The process includes the use of zinc sulfate and potassium ferrocyanide for filtration, extraction, and crystallization under basic conditions .
Chemical Reactions Analysis
Types of Reactions
Midecamycin A4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified antibacterial properties. These derivatives are often studied for their enhanced activity and reduced side effects .
Scientific Research Applications
Midecamycin A4 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used to study bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: This compound is used in the pharmaceutical industry for the development of new antibiotics and antibacterial agents
Mechanism of Action
Midecamycin A4 exerts its antibacterial effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis. This inhibition leads to the cessation of bacterial growth and replication .
Comparison with Similar Compounds
Midecamycin A4 is part of the macrolide class of antibiotics, which includes other compounds such as erythromycin, oleandomycin, spiramycin, and josamycin. Compared to these compounds, this compound has a unique acetoxy group substitution on the 16-membered ring, which contributes to its distinct antibacterial properties .
List of Similar Compounds
- Erythromycin
- Oleandomycin
- Spiramycin
- Josamycin
- Rokitamycin
- Miocamycin
This compound stands out due to its specific structural modifications, which enhance its activity against certain bacterial strains and reduce its side effects .
Properties
CAS No. |
36083-82-6 |
|---|---|
Molecular Formula |
C42H67NO15 |
Molecular Weight |
826.0 g/mol |
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
InChI Key |
NLUFZUPOQMATMY-VPLIJDJMSA-N |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)C)CC=O)C)C |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methanesulfonamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[[4-[(2-chloro-4-nitrophenyl)azo]-2,5-dimethoxyphenyl]azo]phenyl]-](/img/structure/B14683023.png)
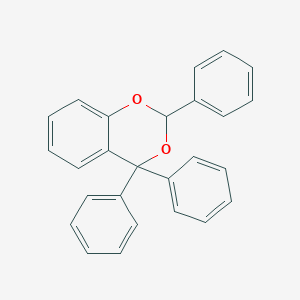
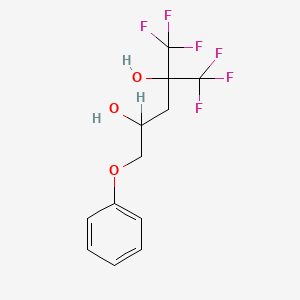
![4-[3-(4-Aminophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14683041.png)

![2,2'-Hydrazine-1,2-diylbis[4,6-di(propan-2-yl)pyrimidine]](/img/structure/B14683046.png)
![6-O-[Hydroxy(oxo)phosphaniumyl]-D-sorbose](/img/structure/B14683053.png)
